molecular formula C10H15ClFNO2 B586898 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride CAS No. 1539266-59-5

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

Cat. No. B586898
CAS RN: 1539266-59-5
M. Wt: 235.683
InChI Key: VQECHXCVFMXOPS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride, also known as 2C-F, is a lesser-known psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin . The minimum dosage is listed as 250 mg . 2C-F may be found as a brownish freebase oil, or as a white crystalline hydrochloride salt .


Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride involves several steps . The process starts with a solution of 2,5-dimethoxyaniline in water containing fluoroboric acid, which is cooled and then treated with a solution of sodium nitrite . The precipitated solids are removed, washed, and air-dried to yield the fluoroborate salt of the aniline . This salt is then pyrolyzed, and the resulting liquid is distilled and washed to remove dissolved boron trifluoride . The product, 2,5-dimethoxyfluorobenzene, is then reacted with stannic chloride and dichloromethyl methyl ether . The reaction mixture is quenched, and the organic layer is washed and stripped of solvent to yield a solid residue . This residue is recrystallized to yield 2,5-dimethoxy-4-fluorobenzaldehyde . The final steps involve the reaction of this compound with nitromethane and ammonium acetate, followed by filtration and recrystallization to give 2,5-dimethoxy-4-fluoro-beta-nitrostyrene . This compound is then reacted with lithium aluminum hydride to yield the final product .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is C10H15ClFNO2 . Its average mass is 235.683 Da and its monoisotopic mass is 235.077530 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

2C-F is a white crystalline hydrochloride salt . It has a melting point of 182-185 °C .

Mechanism of Action

Very little data exists about the pharmacological properties, metabolism, and toxicity of 2C-F . Animal studies that have compared DOF to the highly potent DOI and DOB imply that the human activity will be some four to six times less than these two heavier halide analogues .

Safety and Hazards

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is considered hazardous . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECHXCVFMXOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

CAS RN

1539266-59-5
Record name 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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